molecular formula C19H23ClFN3O4 B13422718 Enrofloxacin N-Oxide Hydrochloride

Enrofloxacin N-Oxide Hydrochloride

Cat. No.: B13422718
M. Wt: 411.9 g/mol
InChI Key: MASDIXGUGDVQMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Enrofloxacin N-Oxide Hydrochloride is a derivative of enrofloxacin, a fluoroquinolone antibiotic widely used in veterinary medicine. This compound is known for its broad-spectrum antibacterial activity against both Gram-negative and Gram-positive bacteria. This compound is particularly valued for its enhanced solubility and stability compared to its parent compound, making it a promising candidate for various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Enrofloxacin N-Oxide Hydrochloride involves the oxidation of enrofloxacin. A common method includes the use of oxidizing agents such as hydrogen peroxide or peracids under controlled conditions. The reaction typically takes place in an aqueous medium at a temperature range of 20-40°C. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction parameters to ensure high yield and purity. The final product is subjected to rigorous quality control measures, including chromatography and spectroscopy, to confirm its chemical structure and purity .

Chemical Reactions Analysis

Types of Reactions: Enrofloxacin N-Oxide Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Enrofloxacin N-Oxide Hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reference standard in analytical chemistry for the development of new analytical methods.

    Biology: Studied for its antibacterial properties and its effects on bacterial DNA gyrase and topoisomerase IV.

    Medicine: Investigated for its potential use in treating bacterial infections in animals.

    Industry: Utilized in the development of new veterinary drugs and formulations

Mechanism of Action

Enrofloxacin N-Oxide Hydrochloride exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription. This inhibition leads to the disruption of bacterial DNA processes, ultimately causing cell death. The compound’s enhanced solubility allows for better absorption and distribution in the target organism, increasing its efficacy .

Comparison with Similar Compounds

Uniqueness: Enrofloxacin N-Oxide Hydrochloride stands out due to its enhanced solubility and stability, making it more effective in certain applications. Its ability to undergo various chemical reactions also makes it a versatile compound for research and industrial purposes .

Properties

Molecular Formula

C19H23ClFN3O4

Molecular Weight

411.9 g/mol

IUPAC Name

1-cyclopropyl-7-(4-ethyl-4-oxidopiperazin-4-ium-1-yl)-6-fluoro-4-oxoquinoline-3-carboxylic acid;hydrochloride

InChI

InChI=1S/C19H22FN3O4.ClH/c1-2-23(27)7-5-21(6-8-23)17-10-16-13(9-15(17)20)18(24)14(19(25)26)11-22(16)12-3-4-12;/h9-12H,2-8H2,1H3,(H,25,26);1H

InChI Key

MASDIXGUGDVQMU-UHFFFAOYSA-N

Canonical SMILES

CC[N+]1(CCN(CC1)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4CC4)F)[O-].Cl

Origin of Product

United States

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